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molecular formula C13H14N6O2 B5021093 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine

2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B5021093
M. Wt: 286.29 g/mol
InChI Key: HODRSYBSOZPUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211914B2

Procedure details

To a mixture of 2-chloro-5-nitropyridine (500 mg, 3.2 mmol) and 2-piperazin-1-yl-pyrimidine (520 mg, 3.2 mmol) in DMF (15 mL) was added diisopropylethylamine (2.70 mL, 15.5 mmol). The mixture was heated in a sealed tube at 80° C. for 24 hours. The mixture was concentrated to dryness and triturated in methanol to give 2-[4-(5-nitro-pyridin-2-yl)-piperazin-1-yl]-pyrimidine. The NMR spectrum on this sample is compatible with its structure.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[N:11]1([C:17]2[N:22]=[CH:21][CH:20]=[CH:19][N:18]=2)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(N(C(C)C)CC)(C)C>CN(C=O)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:14]2[CH2:15][CH2:16][N:11]([C:17]3[N:18]=[CH:19][CH:20]=[CH:21][N:22]=3)[CH2:12][CH2:13]2)=[N:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
520 mg
Type
reactant
Smiles
N1(CCNCC1)C1=NC=CC=N1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated in methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N1CCN(CC1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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